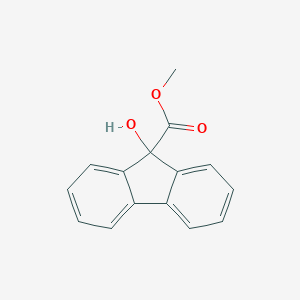

Methyl 9-hydroxyfluorene-9-carboxylate

Übersicht

Beschreibung

Methyl 9-hydroxyfluorene-9-carboxylate is a useful research compound. Its molecular formula is C15H12O3 and its molecular weight is 240.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 9-hydroxyfluorene-9-carboxylate (MHF) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of herbicidal applications and potential therapeutic uses. This article explores the biological activity of MHF, including its chemical properties, mechanisms of action, and relevant research findings.

MHF is categorized under the fluorene derivatives, characterized by a hydroxyl group and a carboxylate moiety. Its molecular formula is , and it has a molecular weight of approximately 240.25 g/mol. The compound exhibits moderate solubility in organic solvents, which influences its biological activity.

The biological activity of MHF can be attributed to several mechanisms:

- Herbicidal Activity : MHF functions as a plant growth regulator and herbicide. It inhibits the growth of various weeds by interfering with hormonal pathways in plants, particularly those associated with cell elongation and division.

- Antioxidant Properties : The hydroxyl group in MHF contributes to its ability to scavenge free radicals, which can protect cells from oxidative stress.

- Potential Antimicrobial Effects : Some studies suggest that MHF may exhibit antimicrobial properties, although further research is needed to fully elucidate this aspect.

Herbicidal Efficacy

MHF has been evaluated for its herbicidal properties in various studies. One notable study demonstrated that MHF effectively controlled the growth of annual grasses and broadleaf weeds, making it suitable for use in turf management and ornamental gardens. The compound was found to be less toxic to non-target species, indicating a favorable safety profile for ecological applications .

Toxicological Studies

Toxicological assessments have indicated that MHF possesses low acute toxicity levels in mammals. For instance, studies reported an oral LD50 greater than 5000 mg/kg for rats, suggesting minimal risk when used according to recommended guidelines . Chronic exposure studies are still required to determine long-term effects on both humans and wildlife.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of fluorene derivatives indicates that modifications to the hydroxyl and carboxyl groups can significantly influence biological activity. For example, compounds with additional halogen substitutions showed enhanced herbicidal properties compared to their non-substituted counterparts . This suggests that further chemical modifications could lead to the development of more potent derivatives.

Case Studies

- Field Trials : In field trials conducted on golf courses and ornamental landscapes, MHF was applied at various concentrations to assess its effectiveness against common weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, supporting its use as an effective herbicide .

- Comparative Analysis : A comparative study involving MHF and other fluorene derivatives revealed that while MHF exhibited moderate herbicidal activity, other derivatives with structural modifications showed superior efficacy. This highlights the potential for developing new formulations based on MHF's structure .

| Property | Value |

|---|---|

| Molecular Formula | C15H12O3 |

| Molecular Weight | 240.25 g/mol |

| Melting Point | 120-125 °C |

| Solubility | Moderate in organic solvents |

| LD50 (Oral, Rats) | >5000 mg/kg |

Table 2: Herbicidal Efficacy of this compound

| Weed Species | Treatment Rate (g/ha) | Control (%) |

|---|---|---|

| Annual Bluegrass | 200 | 85 |

| Dandelion | 150 | 78 |

| Crabgrass | 250 | 90 |

Analyse Chemischer Reaktionen

Esterification of 9-Hydroxyfluorene-9-Carboxylic Acid (HFCA)

Methyl 9-hydroxyfluorene-9-carboxylate is synthesized via acid-catalyzed esterification of 9-hydroxyfluorene-9-carboxylic acid (HFCA) with methanol. The reaction proceeds under reflux with sulfuric acid as the catalyst, followed by neutralization and purification ( ):

Reaction Conditions

| Parameter | Value |

|---|---|

| Reactants | HFCA, methanol, H₂SO₄ |

| Temperature | Reflux (~65–70°C) |

| Time | 1 hour |

| Yield | 21.3% |

| Melting Point (Product) | 158–163°C |

| Purification Method | Recrystallization (diethyl ether) |

The mechanism involves:

- Protonation of the carboxylic acid group by H₂SO₄.

- Nucleophilic attack by methanol on the activated carbonyl carbon.

- Deprotonation to form the ester ( ).

Chlorination to Form Chlorflurenol-Methyl Ester

This compound undergoes electrophilic aromatic substitution with chlorine gas in methanol, yielding chlorflurenol-methyl ester (CFM), a registered plant growth regulator ( ):

Reaction Components

| Product | Percentage Composition |

|---|---|

| 2-Chlorohydroxyfluorene-methyl ester | >70% |

| Unreacted methyl ester | ≤20% |

| 2,7-Dichloro derivative | ~10% |

Key Data

- Reaction temperature: ~100°C

- Melting point of CFM: 136–142°C

- Primary use: Post-emergent herbicide for turf and ornamentals ( ).

Hydrolysis to Regenerate HFCA

The ester hydrolyzes under basic conditions to reform HFCA. For example, treatment with NaOH yields the sodium salt of HFCA, which is acidified to isolate the free acid ( ):

Reaction Pathway

Oxidation to 9-Fluorenone Derivatives

In acidic conditions, this compound can be oxidized to 9-fluorenone derivatives using agents like chromic acid or sodium dichromate. This reaction is critical in synthetic pathways for polycyclic aromatic hydrocarbons ( ):

Experimental Results

| Oxidizing Agent | Yield | Conditions |

|---|---|---|

| NaOCl (acidic) | 85–90% | Room temperature, 2 hours |

Role in Benzilic Acid Rearrangement

The compound’s precursor, phenanthrenequinone, undergoes a benzilic acid rearrangement with NaOH to form HFCA. This reaction involves:

- Nucleophilic attack by hydroxide on a carbonyl carbon.

- Ring contraction to form a five-membered carbocyclic structure ( ).

Stability and Byproduct Formation

Eigenschaften

IUPAC Name |

methyl 9-hydroxyfluorene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-14(16)15(17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKQZRAAQMBNKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034729 | |

| Record name | Methyl 9-hydroxy-9H-fluorene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216-44-0 | |

| Record name | Flurenol-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001216440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 9-hydroxyfluorene-9-carboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 9-hydroxy-9H-fluorene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLURECOL-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8236N335K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.